4-nitrothiophene-2-carboxylic acid

Description

The exact mass of the compound 4-Nitro-2-thiophenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108994. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHKHACZQDMGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296383 | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-70-0 | |

| Record name | 13138-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Heterocyclic Building Block

An In-depth Technical Guide to 4-Nitrothiophene-2-Carboxylic Acid: Properties, Reactivity, and Applications

This compound (CAS No: 13138-70-0) is a pivotal heterocyclic compound that serves as a highly versatile building block in modern organic synthesis.[1][2] Its structure, featuring a thiophene ring functionalized with both an electron-withdrawing nitro group and a synthetically malleable carboxylic acid, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the core chemical properties, reactivity, synthetic utility, and applications of this important intermediate. Understanding these characteristics is crucial for leveraging its potential in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1]

Molecular Structure and Identification

The foundational attributes of this compound are rooted in its chemical structure. The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid group and at the C4 position with a nitro group.

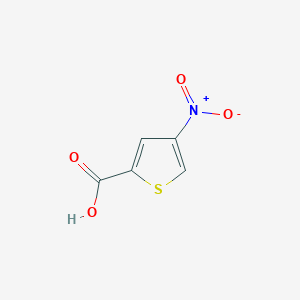

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 13138-70-0 | [1][2] |

| Molecular Formula | C₅H₃NO₄S | [2][3] |

| Molecular Weight | 173.15 g/mol | [1][3] |

| IUPAC Name | This compound | [4] |

| SMILES | O=C(O)c1cc(cs1)[O-] | [2][5] |

| InChI Key | SZHKHACZQDMGGI-UHFFFAOYSA-N |[2][4] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are critical for its handling, purification, and structural confirmation.

Physicochemical Data

The properties of this compound are dominated by its polar functional groups, which influence its melting point, solubility, and acidity.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Yellow to off-white solid | [3] |

| Melting Point | 195 - 199 °C | [3] |

| Solubility in Water | Poorly soluble | [3] |

| Solubility (Organic) | Soluble in polar aprotic solvents like acetone, acetonitrile, and alcohols such as methanol and ethanol. | [6][7] |

| pKa | ~2.6 (approximate) |[3] |

The poor water solubility is typical for small organic molecules with significant nonpolar surface area (the thiophene ring), despite the presence of polar groups.[3] The compound's acidity (pKa ≈ 2.6) is notably stronger than that of benzoic acid (pKa ≈ 4.2). This enhanced acidity is a direct consequence of the powerful electron-withdrawing effect of the nitro group, which stabilizes the carboxylate anion conjugate base.[3]

Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a very broad O-H stretching absorption from the carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.[8][9] A strong C=O stretching absorption is expected around 1700-1720 cm⁻¹.[10] Additionally, characteristic stretches for the C-NO₂ group will be present, usually around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

¹H NMR Spectroscopy : The proton NMR spectrum is distinguished by the highly deshielded carboxylic acid proton, which appears as a broad singlet far downfield, typically in the 10-12 ppm region.[10][11] The two protons on the thiophene ring will appear as doublets in the aromatic region, with their exact chemical shifts influenced by the anisotropic and electronic effects of the adjacent substituents.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the 160-180 ppm range.[8][10] The carbons of the thiophene ring will resonate in the aromatic region, with the carbon attached to the nitro group being significantly shifted due to its strong electron-withdrawing nature.

-

Mass Spectrometry : Upon electron ionization, the molecule is expected to show a prominent molecular ion peak. Signature fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10]

Chemical Reactivity and Synthetic Pathways

The synthetic value of this compound stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.

Caption: Key reaction pathways for this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a wide range of derivatives. Standard transformations include:

-

Esterification : Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding esters. These are often used as protected forms of the acid or as intermediates with altered solubility profiles.

-

Amide Bond Formation : Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) produces amides. This reaction is fundamental in medicinal chemistry for building libraries of compounds to probe structure-activity relationships (SAR).

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. This transformation provides access to a different class of derivatives.

Reactions at the Nitro Group

The nitro group is a versatile functional handle, primarily through its reduction to an amine.

-

Reduction to Amine : The most significant reaction of the nitro group is its reduction to a primary amine (4-aminothiophene-2-carboxylic acid). This is commonly achieved using reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (H₂/Pd).[1] The resulting amino group is a potent nucleophile and can undergo a vast array of subsequent reactions, including acylation, sulfonylation, and diazotization, making it a cornerstone of derivative synthesis.

Experimental Protocols

Trustworthy and reproducible methodologies are paramount in a research setting. The following protocols are representative of the synthesis and derivatization of nitrothiophene carboxylic acids.

Protocol: Synthesis of 5-Nitrothiophene-2-carboxylic Acid via Oxidation

This protocol details the synthesis of the related isomer, 5-nitrothiophene-2-carboxylic acid, from its corresponding aldehyde. The principles of this Pinnick-type oxidation are broadly applicable for the synthesis of aromatic carboxylic acids.[12]

Objective: To synthesize 5-nitrothiophene-2-carboxylic acid by oxidizing 5-nitrothiophene-2-carboxaldehyde.

Materials:

-

5-nitrothiophene-2-carboxaldehyde

-

Dioxane

-

Sulfamic acid (NH₂SO₃H)

-

Sodium chlorite (NaClO₂)

-

Ethyl acetate

-

5% Sodium bicarbonate (NaHCO₃) solution

-

2N Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise, ensuring the internal temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 2 hours. Monitor reaction progress by TLC.

-

Upon completion, transfer the mixture to a separatory funnel and partition with ethyl acetate and water.

-

Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Wash the combined organic phase with a 5% NaHCO₃ solution (2x) to extract the carboxylic acid product into the aqueous basic layer. Discard the organic layer.

-

Combine the basic aqueous layers and cool in an ice bath. Carefully acidify to pH 2 with 2N HCl, which will precipitate the product.

-

Extract the acidified aqueous layer with ethyl acetate (2x).

-

Combine the final organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-nitrothiophene-2-carboxylic acid.[12]

-

Validation: Purify the crude product by recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Caption: Experimental workflow for the oxidation of a nitrothiophene aldehyde.

Applications in Research and Drug Discovery

The unique arrangement of functional groups makes this compound a valuable starting material in several fields.

-

Pharmaceuticals : It is a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] Thiophene-based compounds are prevalent in medicine, often acting as bioisosteres for phenyl rings. The carboxylic acid function allows for amide coupling to peptides or other amines, while the nitro group can be converted to an amine to serve as an attachment point for other pharmacophores. Derivatives have been investigated as antibacterial agents and enzyme inhibitors.[13]

-

Agrochemicals : The compound serves as a building block for novel pesticides and herbicides.[1]

-

Material Science : The ability to functionalize both the carboxylic acid and nitro groups makes it a candidate for creating specialized polymers and coatings.[1] The rigid thiophene core can impart desirable thermal and electronic properties to materials.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazards : The compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[3][14][15]

-

Precautions :

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from heat sources and strong oxidizing agents.[3]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for chemical innovation. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for chemists. For professionals in drug discovery and materials science, a thorough understanding of this building block opens the door to new synthetic possibilities, enabling the creation of novel molecules with tailored functions and properties.

References

- MySkinRecipes. (n.d.). This compound.

- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.

- El-Gazzar, A. B. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2945.

- PubChemLite. (n.d.). This compound (C5H3NO4S).

- ChemSynthesis. (2025). 5-methyl-4-nitro-2-thiophenecarboxylic acid.

- Protheragen. (n.d.). 5-Nitrothiophene-2-carboxylic acid.

- Chemical-Suppliers. (n.d.). 2-Nitrothiophene-4-Carboxylic Acid.

- SpectraBase. (n.d.). Thiophene-2-carboxylic acid [2-(2-nitro-4-trifluoromethyl-phenylamino)-ethyl]-amide.

- ResearchGate. (2023). Scope of the carboxylic acids and the nitro compounds Reaction conditions.

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- J&K Scientific. (n.d.). This compound, 98%.

- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- ResearchGate. (2025). Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes.

- ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]

- 4. jk-sci.com [jk-sci.com]

- 5. PubChemLite - this compound (C5H3NO4S) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 12. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

4-nitrothiophene-2-carboxylic acid CAS 13138-70-0

An In-Depth Technical Guide to 4-Nitrothiophene-2-carboxylic Acid (CAS 13138-70-0)

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the compound's properties, synthesis, reactivity, and applications, with a focus on the scientific rationale underpinning its utility in modern chemical and pharmaceutical research.

Core Identity and Physicochemical Profile

This compound (CAS 13138-70-0) is a thiophene derivative distinguished by the presence of two key functional groups: a carboxylic acid at the 2-position and a nitro group at the 4-position.[1] This specific arrangement of an electron-withdrawing nitro group and a versatile carboxylic acid moiety on the thiophene ring makes it a valuable and reactive intermediate in organic synthesis.[1][2] It serves as a foundational component for constructing more complex molecules with potential applications in pharmaceuticals and material science.[2]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13138-70-0 | [1][][4][5] |

| Molecular Formula | C₅H₃NO₄S | [][4][6] |

| Molecular Weight | 173.15 g/mol | [1][4][5] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | 4-Nitro-2-thiophenecarboxylic acid, 2-Carboxy-4-nitrothiophene, 4-NTCA | [][5][7] |

| Physical Form | Solid, typically yellow to off-white/brown | [1][8] |

| Melting Point | 150-154 °C | [4] |

| Boiling Point | 383.3 °C at 760 mmHg | [] |

| Density | 1.676 g/cm³ | [] |

| Purity | Commonly available at ≥95% | [1][2][] |

| Solubility | Poorly soluble in water | [8] |

| SMILES | O=C(O)c1scc(c1)[O-] | [4][6] |

| InChI Key | SZHKHACZQDMGGI-UHFFFAOYSA-N | [1][4] |

Synthesis Strategy: A Protocol Grounded in Selectivity

The synthesis of substituted thiophenes requires careful strategic planning to achieve the desired regioselectivity. While direct nitration of thiophene-2-carboxylic acid is possible, it often yields a mixture of isomers. A more controlled and reliable approach involves the oxidation of a corresponding aldehyde precursor. This method is favored for its high yield and purity of the final product.

Below is a representative, field-proven protocol for the synthesis of a nitro-substituted thiophene carboxylic acid, adapted from established methods for the oxidation of nitrothiophene aldehydes.[9] The causality behind this choice rests on the mildness of the oxidant and the straightforward purification, which are critical for producing high-quality material for subsequent applications.

Experimental Protocol: Oxidation of 4-Nitrothiophene-2-carboxaldehyde

Objective: To synthesize this compound via the selective oxidation of 4-nitrothiophene-2-carboxaldehyde.

Reagents & Materials:

-

4-Nitrothiophene-2-carboxaldehyde

-

Dioxane (or a similar suitable solvent)

-

Sulfamic Acid (NH₂SO₃H)

-

Sodium Chlorite (NaClO₂)

-

Ethyl Acetate

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

2N Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Dissolution & Cooling: Dissolve 4-nitrothiophene-2-carboxaldehyde (1 equivalent) and sulfamic acid (1.2 equivalents) in dioxane in a round-bottom flask. Cool the mixture to 0 °C in an ice bath with continuous stirring.[9] Rationale: Cooling the reaction minimizes potential side reactions and controls the exothermic nature of the oxidation.

-

Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (2.0 equivalents) dropwise to the cooled mixture.[9] Rationale: Sodium chlorite is a selective oxidant for aldehydes, and sulfamic acid acts as a chlorine scavenger to prevent unwanted side reactions. Slow addition is crucial for temperature control.

-

Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for approximately 2-3 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[9]

-

Quenching & Extraction: Upon completion, partition the reaction mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase again with ethyl acetate.[9]

-

Base Wash: Combine the organic layers and wash twice with a 5% NaHCO₃ solution. This step extracts the carboxylic acid product into the aqueous basic phase, leaving non-acidic impurities in the organic layer.[9] Rationale: This is a critical purification step based on the acidic nature of the product.

-

Acidification & Isolation: Cool the combined basic aqueous phases in an ice bath and carefully acidify to a pH of ~2 using 2N HCl. The carboxylic acid product will precipitate out of the solution. Extract the product back into two portions of ethyl acetate.[9]

-

Final Wash & Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.[9]

-

Solvent Removal: Remove the solvent by concentration under reduced pressure (rotary evaporation) to yield the crude this compound, which can be further purified by recrystallization.[9]

Visualization of Synthesis Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two distinct functional groups.[1]

-

The Carboxylic Acid Group: This moiety is a gateway to a vast array of derivatives. It readily undergoes standard transformations such as esterification (e.g., with methanol and an acid catalyst) and amidation (e.g., using coupling agents like HATU).[1][10] These reactions are fundamental in medicinal chemistry for modulating a molecule's pharmacokinetic properties or for linking it to other fragments. Thiophene-2-carboxylic acids are also valuable substrates in various coupling and olefination reactions.[1][11]

-

The Nitro Group: As a strong electron-withdrawing group, the nitro moiety activates the thiophene ring for certain nucleophilic substitutions. More importantly, it can be readily reduced to an amino group (NH₂). This transformation is pivotal as it introduces a key nucleophilic site, enabling the synthesis of a new class of derivatives, such as amides, sulfonamides, and ureas, which are prevalent in bioactive compounds.[2]

Diagram of Key Reactive Sites

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as a strategic building block for creating more complex molecules with potential biological activity.[1][2] The thiophene ring is a well-known bioisostere for the benzene ring, often used by medicinal chemists to improve metabolic stability or tune electronic properties. The nitrothiophene scaffold, in particular, has been investigated for several therapeutic applications.

Antimicrobial Research

A significant area of interest is in the development of novel antibacterial agents. Research has shown that certain nitrothiophene carboxamides can act as potent, narrow-spectrum antibacterials against multi-drug resistant Gram-negative bacteria like E. coli.[10]

Mechanism of Action Insight: These compounds often function as prodrugs. The inert nitrothiophene compound enters the bacterial cell, where it is activated by specific bacterial nitroreductase enzymes (like NfsA and NfsB). This reduction process generates reactive nitrogen species that are toxic to the bacterium, ultimately leading to a bactericidal effect.[10] This targeted activation mechanism makes them highly specific to bacteria possessing these enzymes.

Diagram of Prodrug Activation Pathway

Caption: Proposed mechanism of antibacterial action via prodrug activation.

Beyond antibacterials, nitrothiophene derivatives have been explored as potential radiosensitizers in cancer therapy, and the broader class of thiophene carboxamides possesses a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1][12]

Analytical Characterization

Robust characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and analytical techniques is typically employed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two protons on the thiophene ring. The chemical shifts would be influenced by the strong electron-withdrawing effects of both the nitro and carboxylic acid groups, likely shifting them downfield. A broad singlet for the acidic proton of the carboxylic acid will also be present. |

| ¹³C NMR | Resonances for the five carbon atoms: four in the thiophene ring and one in the carboxyl group. The carbon attached to the carboxylic acid and the carbon attached to the nitro group would be significantly deshielded. |

| FT-IR | Characteristic absorption bands: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) should be observed at an m/z corresponding to its molecular weight (173.15). Fragmentation patterns would likely involve the loss of -OH, -COOH, and -NO₂ groups.[13] |

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Users must consult the Safety Data Sheet (SDS) provided by their specific supplier before use.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors.[14][15] Avoid contact with skin, eyes, and clothing.[14][16]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

This guide provides a foundational understanding of this compound, grounded in established chemical principles and current research. Its unique combination of functional groups ensures its continued relevance as a valuable intermediate for innovation in the fields of medicinal chemistry and material science.

References

Please note: The accessibility of URLs may change over time.

- This compound | 13138-70-0 - Benchchem. Benchchem.

- CAS 13138-70-0 this compound - BOC Sciences. BOC Sciences.

- 4-NITRO-2-THIOPHENECARBOXYLIC ACID suppliers. LookChem.

- This compound, 98% | 13138-70-0 - J&K Scientific. J&K Scientific.

- 4-Nitro-2-thiophenecarboxylic Acid | CAS 13138-70-0 | SCBT. Santa Cruz Biotechnology.

- 3-(4-Nitrophenoxy)thiophene-2-carboxylic Acid - AK Scientific, Inc.AK Scientific, Inc.

- Buy Online CAS Number 13138-70-0 - TRC - 4-Nitro-2-thiophenecarboxylic Acid. LGC Standards.

- This compound - MySkinRecipes. MySkinRecipes.

- CAS No : 13138-70-0| Chemical Name : 4-Nitro-2-thiophenecarboxylic Acid | Pharmaffiliates. Pharmaffiliates.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- 13138-70-0 | MFCD07787605 | this compound - Aaronchem. Aaron Chemistry GmbH.

- SAFETY DATA SHEET - Acros Organics. Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 4-nitro-2-thiophenecarboxylic acid - ChemSynthesis. ChemSynthesis.

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.

- This compound (C5H3NO4S) - PubChemLite. PubChemLite.

- 4-Nitro-2-Thiophene Carboxylic Acid. Bouling Chemical Co., Limited.

- 5-Nitrothiophene-2-carboxylic acid synthesis - ChemicalBook. ChemicalBook.

- 2-Thiophenecarboxylic acid, 4-nitrophenyl ester - NIST WebBook. NIST.

- Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate.

- 4-nitro-thiophene-2-carboxylic acid - Chemrio. Chemrio.

- Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central (PMC), NIH.

- This compound | 13138-70-0 - Sigma-Aldrich. Sigma-Aldrich.

- 5-Nitro-thiophene-2-carboxylic acid, anion - SpectraBase. SpectraBase.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central (PMC), NIH.

- Scope of the carboxylic acids and the nitro compounds Reaction conditions. ResearchGate.

- 2-nitrothiophene-4-carboxylic acid AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar.

- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.

- Thiophene-2-carboxylic acid - Wikipedia. Wikipedia.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.

- Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. Buy Online CAS Number 13138-70-0 - TRC - 4-Nitro-2-thiophenecarboxylic Acid | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]

- 9. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Thiophenecarboxylic acid, 4-nitrophenyl ester [webbook.nist.gov]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 4-Nitrothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 4-nitrothiophene-2-carboxylic acid. This document is designed to move beyond a simple recitation of facts and figures. Instead, it aims to provide a deeper understanding of the molecule's structural characteristics and their implications for its reactivity and application, particularly within the realm of medicinal chemistry. The thiophene scaffold is a cornerstone in the development of numerous therapeutic agents, and the introduction of a nitro group and a carboxylic acid moiety imparts unique electronic and functional properties that are ripe for exploration.[1] This guide is structured to provide a comprehensive overview, from the fundamental molecular architecture to its practical application in synthesis, underpinned by a commitment to scientific integrity and validated protocols.

Molecular Identity and Physicochemical Properties

This compound is a substituted thiophene derivative with the molecular formula C₅H₃NO₄S.[2][3][4][5] Its molecular weight is approximately 173.15 g/mol .[2][3][5] This compound typically presents as a solid and is utilized as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 13138-70-0 | [3][6] |

| Molecular Formula | C₅H₃NO₄S | [2][3][4][5] |

| Molecular Weight | 173.15 g/mol | [2][5] |

| Physical Form | Solid | [6] |

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a five-membered thiophene ring, substituted at the 2-position with a carboxylic acid group and at the 4-position with a nitro group.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these protons will be deshielded and resonate at a relatively high chemical shift (downfield). The proton of the carboxylic acid group will typically appear as a broad singlet at a very high chemical shift, often above 10 ppm.[7][8]

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the carbon atoms of the thiophene ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-185 ppm.[8] The carbons of the thiophene ring will have their chemical shifts influenced by the positions of the electron-withdrawing substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydroxyl group of a carboxylic acid dimer.[7]

-

C=O Stretch: A strong absorption band between 1680 and 1710 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid, with the lower frequency attributed to conjugation with the aromatic thiophene ring.[7]

-

N-O Stretch: Two distinct bands are expected for the nitro group: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.

-

C-S Stretch: Thiophene derivatives typically show C-S stretching vibrations in the fingerprint region of the spectrum.[9]

Synthesis and Reactivity

Synthetic Approaches

An alternative strategy involves the oxidation of 4-nitrothiophene-2-carboxaldehyde. A general procedure for the oxidation of a similar compound, 5-nitrothiophene-2-carboxaldehyde, to its corresponding carboxylic acid has been reported and involves the use of sodium chlorite and sulfamic acid.[10]

Diagram: Conceptual Synthetic Pathway

Caption: A conceptual pathway for the synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its three key components: the thiophene ring, the carboxylic acid group, and the nitro group.

-

Carboxylic Acid Group: This functional group is a versatile handle for a variety of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, providing a gateway to a wide array of derivatives.[2] These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it can be reduced to an amino group, which is a key transformation in the synthesis of many biologically active compounds.[6] The resulting aminothiophene derivative can then undergo a plethora of further functionalization reactions.

-

Thiophene Ring: The thiophene ring itself is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for its incorporation into drug candidates to potentially improve metabolic stability and biological activity.

The combination of these functional groups makes this compound a valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications, including as antibacterial and anticancer agents.[11]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a molecule of significant interest to researchers in organic synthesis and drug discovery. Its well-defined molecular structure, characterized by the strategic placement of a carboxylic acid and a nitro group on a thiophene ring, provides a versatile platform for the development of novel compounds with diverse biological activities. A thorough understanding of its spectroscopic properties, synthetic accessibility, and chemical reactivity is paramount for its effective utilization in the laboratory. This guide has aimed to provide a comprehensive and scientifically grounded overview to aid in these endeavors.

References

- MySkinRecipes. (n.d.). This compound.

- ChemSynthesis. (2025, May 20). 4-nitro-2-thiophenecarboxylic acid - 13138-70-0.

- PubChem. (n.d.). This compound.

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- J&K Scientific. (2009, September 19). This compound, 98% | 13138-70-0.

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- ResearchGate. (n.d.). Fig. S8 a) 1 H-NMR and b) 13 C-NMR spectrum (500 MHz) of 4-nitrophenols....

- SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- National Center for Biotechnology Information. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.

- ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

- Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.

- Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. PubChemLite - this compound (C5H3NO4S) [pubchemlite.lcsb.uni.lu]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. iosrjournals.org [iosrjournals.org]

- 10. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 4-Nitrothiophene-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrothiophene-2-carboxylic acid, a substituted thiophene derivative, is a compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a thiophene ring functionalized with both an electron-withdrawing nitro group and a versatile carboxylic acid moiety, makes it a valuable building block in the synthesis of a diverse range of biologically active molecules and functional materials.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and theoretical insights.

Molecular and Physicochemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 13138-70-0 | [1][2][3][4][5] |

| Molecular Formula | C₅H₃NO₄S | [2][3][5][6] |

| Molecular Weight | 173.15 g/mol | [1][2][3][6] |

| Appearance | Typically yellow to off-white solid | [6] |

| Melting Point | 195 - 199 °C | [6] |

| Boiling Point | Data not available (decomposes) | |

| Solubility in Water | Poorly soluble | [6] |

| pKa | ~2.6 (approximate) | [6] |

Note on Isomers: It is crucial to distinguish this compound from its isomers, such as 5-nitrothiophene-2-carboxylic acid and 2-nitrothiophene-4-carboxylic acid, as their physical and chemical properties can differ significantly.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the thiophene ring. Due to the electron-withdrawing effects of the nitro and carboxylic acid groups, these aromatic protons would be deshielded and appear at a downfield chemical shift. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region, although its position is dependent on solvent and concentration.[7][8][9]

-

¹³C NMR: The carbon NMR spectrum would exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carboxyl carbon is characteristically found in the 160-185 ppm range.[7][8][10] The carbons of the thiophene ring will have their chemical shifts influenced by the positions of the nitro and carboxyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups:

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp absorption between 1680 and 1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

N-O Stretch: Asymmetric and symmetric stretching vibrations of the nitro group will appear as two strong bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C-S Stretch: Thiophene ring vibrations, including the C-S stretch, will be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (173.15). Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and the nitro group (-NO₂).

Experimental Protocols for Physical Property Determination

The following section outlines standardized experimental procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (195-199 °C).

-

Determination: Decrease the heating rate to 1-2 °C per minute and record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Assessment

Solubility is a critical parameter in drug development, affecting absorption and distribution. A qualitative assessment can be performed in various solvents.

Methodology: Qualitative Solubility Test

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add approximately 10 mg of this compound to 1 mL of each solvent in separate test tubes.

-

Observation: Agitate the tubes and observe for dissolution at room temperature.

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture to assess solubility at elevated temperatures.

-

Classification: Classify the compound as soluble, partially soluble, or insoluble in each solvent.

Solubility Determination Workflow

Caption: Step-by-step workflow for the qualitative assessment of solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it is a key determinant of its ionization state at a given pH, which profoundly impacts its biological activity and pharmacokinetic properties.

Methodology: Potentiometric Titration

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Handling and Safety Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[6] Incompatible with strong oxidizing agents.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Store in a cool, dry place away from heat and incompatible substances.[6]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important chemical entity. A comprehensive understanding of these properties is fundamental to unlocking its full potential in the development of novel pharmaceuticals and advanced materials.

References

- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.

- ChemSynthesis. 4-nitro-2-thiophenecarboxylic acid.

- NIST WebBook. 2-Thiophenecarboxylic acid, 4-nitrophenyl ester.

- Benchchem. This compound | 13138-70-0.

- Spectral Database for Organic Compounds (SDBS). Bioregistry.

- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).

- PubChem. This compound.

- MySkinRecipes. This compound.

- PubChem. 4-Nitrophenyl 5-chlorothiophene-2-carboxylate.

- Spectral Database for Organic Compounds, SDBS - UW-Madison Libraries.

- Santa Cruz Biotechnology. 4-Nitro-2-thiophenecarboxylic Acid.

- MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- J&K Scientific. This compound, 98%.

- Geochimica et Cosmochimica Acta. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.

- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- AIST. Spectral Database for Organic Compounds, SDBS.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Sigma-Aldrich. 2-nitrothiophene-4-carboxylic acid.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- PubChem. 2-Thiophenecarboxylic acid.

- Wikipedia. Thiophene-2-carboxylic acid.

- ResearchGate. 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also...

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scbt.com [scbt.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]

- 7. myneni.princeton.edu [myneni.princeton.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

4-nitro-2-thenoic acid spectral data

An In-depth Technical Guide to the Spectral Data of 4-nitro-2-thenoic Acid

Introduction

4-nitro-2-thenoic acid (MW: 173.15 g/mol , Formula: C₅H₃NO₄S) is a heterocyclic compound belonging to the thiophene family.[1][2] Its structure, featuring a carboxylic acid and a nitro group on a thiophene ring, makes it a valuable building block in medicinal chemistry and materials science.[3] The electron-withdrawing nature of both substituents significantly influences the electronic properties and reactivity of the thiophene core.

Accurate structural elucidation and characterization are paramount for any research or development application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and electronic structure of the molecule. This guide offers a comprehensive analysis of the spectral data of 4-nitro-2-thenoic acid, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The discussion is grounded in fundamental principles, explaining the causal relationships between molecular structure and spectral output, to provide researchers with a practical and authoritative resource.

Molecular Structure and Analysis Workflow

A logical workflow is essential for the comprehensive characterization of a chemical entity like 4-nitro-2-thenoic acid. The process begins with understanding the molecular structure, which informs the interpretation of data from various spectroscopic techniques.

Figure 1: General workflow for spectroscopic characterization.

The core of our analysis is the molecule itself, with specific atoms numbered for clarity in the subsequent discussions.

Figure 2: Structure of 4-nitro-2-thenoic acid with numbering.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is the cornerstone for identifying functional groups. The principle lies in the absorption of specific frequencies of infrared radiation by molecular bonds, causing them to vibrate.[4] For 4-nitro-2-thenoic acid, we anticipate characteristic vibrations for the O-H of the carboxylic acid, the C=O (carbonyl) group, the N-O bonds of the nitro group, and the C-H and C=C bonds within the thiophene ring.

The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band, which often overlaps with C-H stretching signals.[5] This broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a wide range of O-H bond strengths and, therefore, a continuum of absorption frequencies.[4]

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of 4-nitro-2-thenoic acid with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).[6] Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[6]

-

Data Processing: The resulting spectrum of transmittance vs. wavenumber is processed and analyzed.

Data Interpretation & Summary

The spectrum is dominated by features from the carboxylic acid and nitro groups. The thiophene ring vibrations are also present but may be less intense.

| Wavenumber (cm⁻¹) | Vibration Type | Bond | Expected Appearance |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid O-H | Very broad, strong |

| ~3100 | C-H Stretch | Aromatic C-H | Sharp, weak (often on O-H shoulder) |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid C=O | Strong, sharp |

| 1550 - 1500 | N-O Asymmetric Stretch | Nitro NO₂ | Strong |

| 1350 - 1300 | N-O Symmetric Stretch | Nitro NO₂ | Strong |

| 1450 - 1300 | C-C Stretch | Thiophene Ring | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid C-O | Medium |

| 950 - 910 | O-H Bend | Carboxylic Acid O-H | Broad, medium (out-of-plane) |

Table 1: Characteristic IR Absorption Frequencies for 4-nitro-2-thenoic Acid.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. It relies on the principle that atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, and the energy difference between these states corresponds to a specific radiofrequency. The precise frequency depends on the local electronic environment of each nucleus, a value reported as the chemical shift (δ) in parts per million (ppm).

For 4-nitro-2-thenoic acid, the two protons on the thiophene ring are in distinct electronic environments and are expected to appear as separate signals. The electron-withdrawing effects of the -NO₂ and -COOH groups will significantly deshield these protons, shifting their signals to a higher frequency (downfield) compared to unsubstituted thiophene (where protons appear around 7.0-7.3 ppm).[8][9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 4-nitro-2-thenoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10] DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observable.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is then tuned, and the magnetic field is "shimmed" to maximize homogeneity.

-

¹H NMR Acquisition: A standard ¹H spectrum is acquired. Key parameters include pulse angle, relaxation delay, and the number of scans.[10]

-

¹³C NMR Acquisition: A ¹³C spectrum is acquired, which typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

Data Interpretation & Summary

¹H NMR Spectrum: We expect two signals in the aromatic region, corresponding to H-3 and H-5. The acidic proton of the carboxyl group will appear as a very broad singlet at a high chemical shift, often >10 ppm.

| Proton | Expected δ (ppm) | Multiplicity | Rationale |

| COOH | > 10 | Broad Singlet | Acidic proton, exchanges with trace water. |

| H-3 or H-5 | 8.0 - 9.0 | Doublet | Aromatic proton on the thiophene ring, deshielded by adjacent electron-withdrawing groups. |

| H-3 or H-5 | 8.0 - 9.0 | Doublet | Aromatic proton on the thiophene ring, deshielded by adjacent electron-withdrawing groups. |

Table 2: Predicted ¹H NMR Spectral Data for 4-nitro-2-thenoic Acid.

¹³C NMR Spectrum: The spectrum will show five distinct signals for the five carbon atoms. The carbonyl carbon will be the most deshielded. The carbons directly attached to or influenced by the electronegative substituents (-COOH, -NO₂) will also be significantly downfield.

| Carbon | Expected δ (ppm) | Rationale |

| C=O | 160 - 170 | Carbonyl carbon of the carboxylic acid.[11] |

| C-NO₂ | 145 - 155 | Aromatic carbon directly attached to the nitro group. |

| C-COOH | 140 - 150 | Aromatic carbon directly attached to the carboxylic acid group. |

| C-H | 125 - 140 | Aromatic carbon bonded to a hydrogen. |

| C-H | 125 - 140 | Aromatic carbon bonded to a hydrogen. |

Table 3: Predicted ¹³C NMR Spectral Data for 4-nitro-2-thenoic Acid.[11][12]

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•). This ion, along with fragments formed from its decomposition, are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure.

For 4-nitro-2-thenoic acid, the molecular ion peak is expected at m/z = 173. The fragmentation is likely dictated by the functional groups. Common fragmentation pathways for aromatic nitro compounds include the loss of O, NO, and NO₂.[13] Carboxylic acids can fragment via loss of •OH (M-17) and •COOH (M-45).[14]

Figure 3: Plausible EI fragmentation pathway for 4-nitro-2-thenoic acid.

Experimental Protocol: Electron Ionization (EI) GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The output is a mass spectrum, a plot of relative intensity versus m/z.

Data Interpretation & Summary

The mass spectrum will provide the molecular weight and key structural fragments.

| m/z | Proposed Fragment | Identity |

| 173 | [C₅H₃NO₄S]⁺• | Molecular Ion (M⁺•) |

| 156 | [M - •OH]⁺ | Loss of hydroxyl radical from COOH |

| 128 | [M - •COOH]⁺ | Loss of carboxyl radical |

| 127 | [M - •NO₂]⁺ | Loss of nitrogen dioxide radical |

| 111 | [C₄H₃S-CO]⁺ | Thienoyl cation |

Table 4: Key Ions in the Predicted Mass Spectrum of 4-nitro-2-thenoic Acid.[13][14]

Conclusion

The collective application of IR, NMR, and Mass Spectrometry provides a robust and unequivocal characterization of 4-nitro-2-thenoic acid. IR spectroscopy confirms the presence of the key carboxylic acid and nitro functional groups. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework and reveals the electronic impact of the substituents on the thiophene ring. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This integrated spectroscopic approach ensures the structural integrity and purity of the compound, a critical requirement for its successful application in research and development.

References

- Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes.

- Jaoui, M., et al. (2003). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH.

- ResearchGate. (2011). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- NIST. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. NIST WebBook.

- University of Calgary. (n.d.). IR: carboxylic acids.

- ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane.

- Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives.

- SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR).

- ResearchGate. (n.d.). Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones….

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded....

- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.

- ResearchGate. (2008). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.

- YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene.

- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid.

- ResearchGate. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution....

- MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.

- Pharmaffiliates. (n.d.). CAS No : 13138-70-0| Chemical Name : 4-Nitro-2-thiophenecarboxylic Acid.

- MySkinRecipes. (n.d.). 4-Nitrothiophene-2-carboxylic acid.

- PMC - NIH. (2024). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 2-Thiophenecarboxylic acid.

- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- PubMed Central. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy.

- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.

- ResearchGate. (2010). Synthesis of Nitrolipids....

Sources

- 1. 4-Nitro-2-Thiophene Carboxylic Acid: Properties, Applications, Safety Data & Reliable Chinese Manufacturer [chemheterocycles.com]

- 2. scbt.com [scbt.com]

- 3. This compound [myskinrecipes.com]

- 4. echemi.com [echemi.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 9. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the NMR Spectral Analysis of 4-nitrothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers engaged in the synthesis and application of thiophene derivatives, a class of compounds with significant pharmacological and material science applications, a thorough understanding of their spectral characteristics is paramount. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 4-nitrothiophene-2-carboxylic acid, a key building block in organic synthesis.[1] While a definitive, experimentally published spectrum of this specific molecule remains elusive in the readily available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of NMR spectroscopy, data from analogous structures, and the known effects of substituents on the thiophene ring to present a robust, predictive analysis. Every protocol and interpretation herein is designed to be a self-validating system, grounded in authoritative scientific literature.

Molecular Structure and its Influence on the NMR Spectrum

To comprehend the NMR spectrum of this compound, one must first consider the electronic landscape of the molecule. The thiophene ring is an aromatic heterocycle where the sulfur atom's lone pair of electrons participates in the π-system.[2] The substituents at positions 2 and 4, a carboxylic acid group (-COOH) and a nitro group (-NO₂), respectively, exert significant electronic effects that dictate the chemical shifts and coupling patterns of the ring protons and carbons.

The carboxylic acid group is an electron-withdrawing group through inductive effects, while the nitro group is a potent electron-withdrawing group through both resonance and inductive effects. These groups deshield the nuclei in the thiophene ring, causing their signals to appear at a lower field (higher ppm values) in the NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

Experimental Protocol for NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each step is explained to ensure scientific integrity.

Solvent Selection

The choice of a deuterated solvent is critical for NMR analysis. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. This is due to its excellent ability to dissolve polar, crystalline solids and its high boiling point, which minimizes evaporation.[3][4] Furthermore, the carboxylic acid proton is more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆, as it engages in hydrogen bonding with the solvent. The residual proton signal of DMSO-d₆ appears around 2.50 ppm and its carbon signals at approximately 39.5 ppm, which are unlikely to overlap with the analyte's signals.[4]

Sample Preparation Workflow

Caption: Recommended workflow for NMR sample preparation.

NMR Instrument Parameters

For optimal results, a 400 MHz or higher field NMR spectrometer is recommended. Standard acquisition parameters for both ¹H and ¹³C NMR should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons which typically have longer relaxation times.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to exhibit three distinct signals: two in the aromatic region corresponding to the thiophene ring protons, and one at a much lower field for the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the range of 13.0 - 14.0 ppm .[5] Its broadness is a result of chemical exchange and hydrogen bonding with the DMSO-d₆ solvent.

-

Thiophene Ring Protons (H-3 and H-5): The two protons on the thiophene ring are in different chemical environments and will appear as distinct signals.

-

H-5: This proton is situated between the electron-donating sulfur atom and the electron-withdrawing nitro group. The powerful deshielding effect of the nitro group at the adjacent position will shift this proton significantly downfield. It is predicted to appear as a doublet in the range of 8.5 - 8.8 ppm .

-

H-3: This proton is adjacent to the carboxylic acid group. While the carboxylic acid group is electron-withdrawing, its effect is less pronounced than that of the nitro group. Therefore, H-3 will be less deshielded than H-5. It is predicted to appear as a doublet in the range of 8.0 - 8.3 ppm .

-

-

Coupling: The two thiophene protons, H-3 and H-5, are separated by four bonds and are expected to exhibit a small long-range coupling constant (⁴JH3-H5) of approximately 1.5 - 2.0 Hz . This will result in both signals appearing as sharp doublets.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the range of 162 - 165 ppm .[5]

-

Thiophene Ring Carbons:

-

C-2: This carbon is directly attached to the electron-withdrawing carboxylic acid group and the electronegative sulfur atom. It is expected to be significantly deshielded, appearing in the range of 140 - 145 ppm .

-

C-4: This carbon is bonded to the strongly electron-withdrawing nitro group, leading to substantial deshielding. Its signal is predicted to be in the range of 150 - 155 ppm .

-

C-5: This carbon is adjacent to the nitro group and the sulfur atom. The strong deshielding effect of the nitro group will cause its signal to appear downfield, likely in the range of 130 - 135 ppm .

-

C-3: This carbon is situated between two other carbon atoms and is less affected by the direct attachment of electron-withdrawing groups compared to the other ring carbons. Its signal is predicted to be the most upfield of the ring carbons, in the range of 125 - 130 ppm .

-

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 13.0 - 14.0 | broad singlet | - |

| H-5 | 8.5 - 8.8 | doublet | ⁴J = 1.5 - 2.0 |

| H-3 | 8.0 - 8.3 | doublet | ⁴J = 1.5 - 2.0 |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| -COOH | 162 - 165 |

| C-4 | 150 - 155 |

| C-2 | 140 - 145 |

| C-5 | 130 - 135 |

| C-3 | 125 - 130 |

Logical Relationships in Spectral Interpretation

The assignment of the predicted chemical shifts is based on established principles of substituent effects on aromatic systems. The following diagram illustrates the logical flow for interpreting the NMR data.

Caption: Logical workflow for the interpretation of the NMR spectra of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established spectroscopic principles and data from analogous compounds, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, ensuring the integrity and reproducibility of their scientific investigations. It is the author's hope that this guide will serve as a valuable resource for the scientific community, fostering a deeper understanding of the structure-property relationships in substituted thiophene derivatives.

References

- Royal Society of Chemistry. (2019). Supporting Information.

- Bouling Chemical Co., Limited. 4-Nitro-2-Thiophene Carboxylic Acid.

- MySkinRecipes. This compound.

- IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.

- MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3545.

- LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

4-nitrothiophene-2-carboxylic acid IR spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopy of 4-Nitrothiophene-2-Carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As a molecule incorporating a carboxylic acid, a nitro group, and a substituted thiophene ring, its IR spectrum presents a rich tapestry of vibrational data. This document, intended for researchers, scientists, and professionals in drug development, details the theoretical basis for spectral interpretation, a field-proven experimental protocol for sample analysis, and an integrated approach to decoding the resulting spectrum. We will explore the characteristic vibrational signatures of each functional group, the influence of the aromatic system, and the causality behind the experimental choices to ensure the acquisition of high-fidelity, reproducible data.

The Molecular Structure: A Vibrational Perspective

This compound (CAS 13138-70-0) is a heterocyclic building block used in the synthesis of pharmaceuticals and other complex organic structures.[1] Its utility is derived from the reactivity of its constituent functional groups. Infrared spectroscopy is an exceptionally powerful tool for confirming the identity and structural integrity of this molecule by probing the vibrational modes of its covalent bonds.

The molecule can be deconstructed into three key vibrational components:

-